Lipophilicity and Polar Surface Area: A Differentiating Physicochemical Profile for Membrane Permeability and Solubility Optimization
The computed LogP of 2.299 for 2-(4-ethylphenyl)-1,3,4-oxadiazole provides a distinct lipophilic window relative to structurally proximate analogs. This value reflects the contribution of the para-ethyl substituent compared to smaller or larger alkyl groups. The topological polar surface area (TPSA) of 38.92 Ų quantifies the polar contribution of the oxadiazole ring alone, as the ethylphenyl substituent contributes minimally to polarity.
| Evidence Dimension | Lipophilicity (computed LogP) and Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | LogP = 2.299; TPSA = 38.92 Ų |
| Comparator Or Baseline | Class-level baseline: Oxadiazoles with smaller alkyl substituents (e.g., methyl) typically exhibit LogP ~1.8-2.0; those with larger or additional aryl groups exhibit LogP >3.0. |
| Quantified Difference | ΔLogP ~ +0.3 to +0.5 relative to methyl analog (class inference); ΔLogP ~ -0.7 to -1.5 relative to 2,5-diaryl analogs (class inference). |
| Conditions | In silico calculation; compound structure as defined by SMILES CCC1=CC=C(C2=NN=CO2)C=C1. |
Why This Matters
LogP directly governs membrane permeability and passive diffusion, critical for cellular assay performance; the 2.299 value positions this compound in a favorable range for both permeability and aqueous solubility relative to more lipophilic di-substituted oxadiazoles.
